1-(5-Bromothiophen-2-yl)-4,4-dimethylpent-1-en-3-one
Description
Properties
IUPAC Name |
1-(5-bromothiophen-2-yl)-4,4-dimethylpent-1-en-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrOS/c1-11(2,3)9(13)6-4-8-5-7-10(12)14-8/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUJIULLIXAOIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=CC1=CC=C(S1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501223406 | |
| Record name | 1-Penten-3-one, 1-(5-bromo-2-thienyl)-4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501223406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258828-10-2 | |
| Record name | 1-Penten-3-one, 1-(5-bromo-2-thienyl)-4,4-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258828-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Penten-3-one, 1-(5-bromo-2-thienyl)-4,4-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501223406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-(5-Bromothiophen-2-yl)-4,4-dimethylpent-1-en-3-one (commonly referred to as compound A) is a synthetic organic compound with notable biological activities. Its molecular formula is CHBrOS, and it has garnered attention in various fields such as medicinal chemistry and materials science due to its potential pharmacological properties.
Antimicrobial Properties
Recent studies have demonstrated that compound A exhibits significant antimicrobial activity. In a comparative study, the compound was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that compound A displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, highlighting its potential as an antimicrobial agent .
Anticancer Activity
The anticancer properties of compound A have also been investigated. In vitro assays using human cancer cell lines revealed that compound A induced apoptosis in breast cancer cells (MCF-7) with an IC value of 15 µM. The mechanism of action appears to involve the activation of caspases and the modulation of apoptotic pathways, which suggests that it could serve as a lead compound for the development of new anticancer therapies .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, compound A has been studied for its anti-inflammatory effects. In animal models of inflammation, administration of compound A resulted in a significant reduction in paw edema, indicating its potential utility in treating inflammatory conditions .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of compound A is crucial for optimizing its biological activity. The presence of the bromothiophene moiety is believed to enhance lipophilicity and facilitate cellular uptake, contributing to its biological efficacy. Various derivatives have been synthesized to explore modifications that could improve potency and selectivity .
Case Studies
- Antimicrobial Study : A study published in 2023 evaluated the antimicrobial efficacy of several thiophene derivatives including compound A. The results showed that structural modifications significantly influenced activity levels, with compound A being one of the most potent derivatives tested .
- Anticancer Evaluation : In another study, researchers synthesized a series of analogs based on compound A and assessed their anticancer properties against multiple cancer cell lines. Compound A exhibited superior activity compared to its analogs, underscoring the importance of the bromothiophene group in mediating biological effects .
Table 1: Biological Activities of Compound A
| Activity Type | Test Organism/Cell Line | Result (IC/MIC) |
|---|---|---|
| Antimicrobial | E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL | |
| Anticancer | MCF-7 (breast cancer) | 15 µM |
| Anti-inflammatory | Paw edema model | Significant reduction |
Table 2: Structure-Activity Relationship Insights
| Modification | Biological Activity Change |
|---|---|
| Bromothiophene group | Increased potency |
| Alkyl chain length | Optimal at five carbons |
| Substituents on thiophene | Varied effects on activity |
Scientific Research Applications
Organic Synthesis
One of the primary applications of 1-(5-Bromothiophen-2-yl)-4,4-dimethylpent-1-en-3-one is in organic synthesis. It serves as an intermediate in the synthesis of various biologically active compounds.
Case Study: Synthesis of Novel Anticancer Agents
A study demonstrated that derivatives of this compound were synthesized to evaluate their anticancer properties. The synthesis involved the reaction of 5-bromothiophene-2-carbaldehyde with pinacolone under basic conditions, yielding various substituted products that were assessed for cytotoxicity against cancer cell lines .
Material Science
The compound has potential applications in the development of new materials, particularly in organic electronics and photonic devices.
Case Study: Supramolecular Structures
Research has shown that compounds similar to this compound can form supramolecular architectures through non-classical intermolecular interactions such as C—H⋯O and π–π stacking. These interactions are critical for creating materials with desirable electronic properties .
Photovoltaic Applications
Due to its unique electronic properties, this compound is being explored for use in organic photovoltaic cells.
Data Table: Performance Metrics
| Compound | Efficiency (%) | Stability (Months) | Application |
|---|---|---|---|
| This compound | 8.5 | 12 | Organic Solar Cells |
| Derivative A | 9.0 | 10 | Organic Solar Cells |
| Derivative B | 7.8 | 14 | Organic Solar Cells |
This table summarizes the efficiency and stability metrics observed in photovoltaic applications involving this compound and its derivatives.
The biological activity of this compound has been a subject of interest due to its structural similarity to known pharmacophores.
Case Study: Antimicrobial Activity
In vitro studies have indicated that derivatives exhibit antimicrobial properties against various bacterial strains. The mechanism involves interference with bacterial cell wall synthesis, making it a candidate for further development as an antimicrobial agent .
Comparison with Similar Compounds
Key Differences :
- Substituent : Chlorine replaces bromine on an aromatic phenyl ring instead of a thiophene.
- Electronic Effects: Chlorine’s moderate electronegativity (vs. bromine’s stronger electron-withdrawing nature) reduces polarization of the enone system.
- Synthetic Utility : Used as an intermediate in pesticide synthesis, highlighting the role of halogenated aromatic systems in agrochemical design .
Table 1: Structural and Functional Comparison
(E)-1-(5-(Hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one
Key Differences :
- Aromatic System : Furan replaces thiophene, introducing oxygen instead of sulfur.
- Substituent : Hydroxymethyl (–CH2OH) group at the 5-position enhances hydrophilicity and hydrogen-bonding capacity.
- Synthesis: Derived from biomass (N-acetylglucosamine) via catalytic conversion to 5-hydroxymethylfurfural (HMF), followed by Knoevenagel condensation with 3,3-dimethyl-2-butanone .
Table 2: Reactivity and Solubility Comparison
1-(3,4-Methylenedioxyphenyl)-4,4-dimethylpent-1-en-3-one
Key Differences :
- Substituent : Methylenedioxy (–O–CH2–O–) group on phenyl enhances electron density and steric bulk.
Table 3: Electronic and Steric Effects
Research Findings and Implications
- Thiophene vs.
- Halogen Effects : Bromine’s larger size and polarizability may improve binding affinity in drug-receptor interactions compared to chlorine .
- Sustainability: Biomass-derived analogs (e.g., HMF-based chalcones) highlight green chemistry trends, though bromothiophene derivatives may require non-renewable precursors .
Preparation Methods
Reaction Scheme and Conditions
-
- 5-Bromothiophene-2-carbaldehyde (2.4 mmol)
- Pentan-3-one (1.2 mmol)
Solvent: Methanol (25 mL)
- Base: Potassium hydroxide pellets (2.4 mmol)
- Temperature: Ambient (room temperature)
- Reaction Time: Overnight stirring (~12-16 hours)
Procedure Summary
- The aldehyde and ketone are mixed in methanol.
- Potassium hydroxide pellets are added to initiate the aldol condensation.
- The mixture is stirred at room temperature overnight.
- A pale-yellow precipitate forms, which is collected by filtration.
- The crude product is washed with cold ethanol to purify.
- Recrystallization from chloroform yields high-quality crystals suitable for characterization.
Yield and Characterization
- Yield: Approximately 85%
- Melting Point: 401–403 K
- Spectral Data:
- IR (KBr): Strong carbonyl stretch at 1680 cm⁻¹, alkene C-H stretch at 3061 cm⁻¹
- ^1H NMR (CDCl₃): Signals consistent with aromatic protons and methyl groups
- Mass Spectrometry: Molecular ion peak consistent with expected molecular weight
This method is well-documented in crystallographic studies and provides a straightforward, high-yielding synthesis of the target compound with minimal side products.
Alternative Synthetic Considerations
While the Claisen–Schmidt condensation is the primary route, other synthetic strategies involving bromination or cross-coupling reactions on thiophene derivatives can be relevant for precursor preparation or functional group modification. However, direct synthesis of this specific compound via other methods is less reported.
Comparative Data Table of Preparation Method
| Parameter | Claisen–Schmidt Condensation Method |
|---|---|
| Starting Materials | 5-Bromothiophene-2-carbaldehyde, Pentan-3-one |
| Solvent | Methanol |
| Base | Potassium hydroxide pellets |
| Temperature | Room temperature |
| Reaction Time | Overnight (~12-16 hours) |
| Product Isolation | Precipitation, filtration, washing with cold ethanol |
| Purification | Recrystallization from chloroform |
| Yield | ~85% |
| Melting Point | 401–403 K |
| Characterization | IR, ^1H NMR, MS |
| Notes | Simple, cost-effective, scalable, suitable for crystallography |
Detailed Research Findings and Notes
- The reaction proceeds via base-catalyzed aldol condensation forming the α,β-unsaturated ketone with high regioselectivity.
- The use of potassium hydroxide in methanol ensures solubility of reactants and efficient enolate formation.
- The product crystallizes out of the reaction mixture, facilitating easy isolation.
- The bromine substituent on the thiophene ring remains intact under these conditions, allowing further functionalization if desired.
- The method has been validated by X-ray crystallography, confirming the molecular structure and stereochemistry of the product.
Q & A
Q. What synthetic methodologies are reported for 1-(5-Bromothiophen-2-yl)-4,4-dimethylpent-1-en-3-one, and how do reaction conditions influence yield?
The compound is synthesized via aldol condensation between 5-bromothiophene-2-carbaldehyde and 4,4-dimethylpentan-3-one. Key factors include:
- Catalyst selection : Use of base catalysts (e.g., NaOH or KOH) to deprotonate the ketone.
- Solvent optimization : Polar aprotic solvents (e.g., THF) enhance reaction homogeneity.
- Temperature control : Reactions typically proceed at 60–80°C to balance kinetics and side reactions. Challenges arise from steric hindrance due to the 4,4-dimethyl group, which may reduce yields to ~50–60% .
Q. What characterization techniques are critical for verifying the structure of this compound?
- Single-crystal X-ray diffraction : Provides unambiguous confirmation of molecular geometry. For example, bond angles around the enone moiety (C=C-O) typically range from 120–125°, and the bromothiophene ring adopts a planar conformation .
- Spectroscopic methods :
-
¹H NMR : Distinct signals for the thiophene proton (δ 7.2–7.4 ppm) and enone protons (δ 6.5–7.0 ppm).
-
FT-IR : Stretching vibrations for C=O (~1680 cm⁻¹) and C=C (~1600 cm⁻¹).
Technique Key Parameters Source X-ray Crystallography R factor = 0.033; Space group P21/c ¹H NMR δ 7.3 ppm (thiophene H)
Advanced Research Questions
Q. How can researchers resolve contradictions between computational molecular geometry predictions and experimental crystallographic data?
Discrepancies often arise from:
- Crystal packing forces : Non-covalent interactions (e.g., halogen bonding from bromine) distort gas-phase computational models.
- Solvent effects : Simulations may neglect solvent-induced conformational changes. Methodological solution : Use hybrid QM/MM (quantum mechanics/molecular mechanics) simulations that incorporate crystal environment parameters. Cross-validate with temperature-dependent XRD to assess thermal motion .
Q. What experimental strategies mitigate steric hindrance during synthesis caused by the 4,4-dimethyl group?
- Bulky base catalysts : Employ hindered bases like LDA (lithium diisopropylamide) to improve enolate formation.
- Microwave-assisted synthesis : Enhances reaction efficiency by reducing time and side-product formation.
- Post-synthetic purification : Use preparative HPLC (C18 column, 70:30 acetonitrile/water) to isolate the target compound from sterically hindered byproducts .
Q. How does the bromothiophene moiety influence reactivity in Diels-Alder or Michael addition reactions?
The electron-withdrawing bromine atom increases the electrophilicity of the enone system, accelerating cycloaddition with dienes (e.g., anthracene). Key considerations:
- Regioselectivity : Bromine directs addition to the β-position of the enone.
- Kinetic vs. thermodynamic control : Lower temperatures favor endo transition states, verified by differential scanning calorimetry (DSC) .
Data Analysis and Comparative Studies
Q. What statistical methods are recommended for analyzing crystallographic data with low data-to-parameter ratios (e.g., 14.1)?
- High-resolution data collection : Use synchrotron radiation to improve data completeness (>95%).
- Constraints/restraints : Apply SHELXL restraints for bond lengths and angles to stabilize refinement.
- Cross-validation : Compare with DFT-optimized geometries to identify outliers .
Q. How can researchers design comparative studies to evaluate bioactivity against analogous bromothiophene derivatives?
- Structural analogs : Compare with 1-(5-Bromo-4-methylthiophen-2-yl)ethanone () to assess the impact of the enone group.
- Assay design : Use in vitro enzyme inhibition assays (e.g., COX-2) with IC₅₀ calculations.
- QSAR modeling : Correlate substituent effects (e.g., bromine position) with activity trends .
Methodological Challenges
Q. What are the limitations of using HPLC-UV for purity assessment, and how can they be addressed?
- Co-elution issues : Co-solubility of byproducts may mask impurities.
- Solution : Pair with LC-MS (electrospray ionization) to detect low-abundance species via m/z ratios.
- Validation : Spike samples with synthetic impurities to confirm detection limits .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
